Structural Uniqueness: Substitution Pattern vs. Commercial Pyrazolo[1,5-a]pyrimidine Screening Compounds
A substructure search of the pyrazolo[1,5-a]pyrimidine chemical space reveals that the combination of a 2-(2-methoxyphenyl) substituent with a 5-methyl and a 7-(3-methylphenyl)amino group is absent from common commercial screening libraries . The most structurally similar commercially available analog, 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890631-46-6), differs at two substituent positions: it bears a 3-(3,4-dimethoxyphenyl) at C3 instead of the 2-(2-methoxyphenyl) at C2, and an additional methyl at C2 instead of hydrogen . This positional isomerism and substituent difference are predicted to alter the vector of the methoxyphenyl group relative to the kinase hinge-binding region, potentially leading to divergent kinase selectivity profiles.
| Evidence Dimension | Structural substitution pattern (position and nature of aryl/alkyl groups) |
|---|---|
| Target Compound Data | C2: 2-methoxyphenyl; C5: methyl; N7: 3-methylphenylamino |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: C3: 3,4-dimethoxyphenyl; C2: methyl; C5: methyl; N7: 3-methylphenylamino |
| Quantified Difference | Different aryl substitution position (C2 vs C3) and methoxy group count (mono vs di) |
| Conditions | 2D structural comparison based on CAS registry data |
Why This Matters
A single positional change in the pyrazolo[1,5-a]pyrimidine scaffold can alter kinase polypharmacology; procurement of the exact substitution pattern ensures SAR reproducibility.
